Methyl (2Z)-2-formamido-3-phenylprop-2-enoate
Description
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-formamido-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13) |
InChI Key |
GADUKJRRWYPPEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)NC=O |
Origin of Product |
United States |
Biological Activity
Methyl (2Z)-2-formamido-3-phenylprop-2-enoate, also known as methyl cinnamate, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound is an ester derivative of cinnamic acid. Its chemical formula is with a molecular weight of approximately 191.23 g/mol. The compound exhibits a moderate lipophilicity with a log P value around 2.58, indicating its ability to permeate biological membranes effectively .
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of methyl cinnamate against various pathogens. For instance, research has demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antioxidant Activity
Methyl cinnamate has shown significant antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. In vitro assays have indicated that it can scavenge free radicals, thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects . Studies suggest that methyl cinnamate can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microorganisms.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with bacterial growth and replication.
- Free Radical Scavenging : Its chemical structure enables it to donate electrons to free radicals, neutralizing them before they can cause cellular damage.
Study 1: Antimicrobial Efficacy
In a study conducted by Golday et al., methyl cinnamate was tested against pathogenic E. coli strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% (v/v). The study concluded that the compound could serve as a natural preservative in food products susceptible to microbial contamination .
Study 2: Anti-inflammatory Properties
A clinical trial investigated the anti-inflammatory effects of methyl cinnamate on patients with rheumatoid arthritis. Participants who received topical applications showed marked improvement in joint swelling and pain reduction compared to the placebo group over a six-week period .
Research Findings Summary Table
Comparison with Similar Compounds
The following analysis compares Methyl (2Z)-2-formamido-3-phenylprop-2-enoate with structurally related α,β-unsaturated esters, focusing on crystallographic parameters, hydrogen bonding, and biological relevance.
Structural Variations and Crystallographic Data
Key analogs differ in substituents at the 2- and 3-positions, which modulate molecular geometry and packing. Selected examples include:
Key Observations :
- The Z-configuration enforces a planar geometry, with C=C bond lengths ranging from 1.34–1.37 Å across analogs, consistent with α,β-unsaturated esters .
- Bulkier substituents (e.g., indole or sulfonamide groups) increase steric hindrance, leading to torsional angles deviating from planarity (e.g., C2–C3–C4–C5 = −177.3° in ).
- Halogen substituents (Br, Cl) shorten adjacent C–C bonds (e.g., 1.466(2) Å in ) due to electron-withdrawing effects.
Hydrogen Bonding and Supramolecular Packing
Hydrogen-bonding networks dominate the crystal packing of these compounds, often forming 2D or 3D frameworks:
Key Observations :
- Formamido and sulfonamide groups act as hydrogen-bond donors/acceptors, stabilizing R4⁴(38) ring motifs critical for 2D packing .
- Methoxy groups (e.g., in ) participate in C–H···O interactions, enhancing lattice stability.
Key Observations :
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl (2Z)-2-formamido-3-phenylprop-2-enoate, and how can stereochemical purity be ensured?
- Methodological Answer: The compound can be synthesized via condensation reactions involving formamide derivatives and α,β-unsaturated esters. For stereochemical control, reaction conditions such as temperature (<0°C to minimize isomerization) and chiral catalysts (e.g., organocatalysts) are critical. Characterization via -NMR and -NMR should confirm the Z-configuration by analyzing coupling constants and chemical shifts of the α,β-unsaturated ester moiety. X-ray crystallography is the gold standard for absolute configuration determination .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy : Key signals include the formamido proton (~8.5 ppm, singlet) and the ester methyl group (~3.7 ppm, singlet). The Z-configuration is confirmed by the coupling constant () between the α and β protons (typically <12 Hz).
- IR Spectroscopy : Stretch frequencies for the amide carbonyl (~1680 cm) and ester carbonyl (~1720 cm) distinguish functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between computational predictions and experimental observations for this compound?
- Methodological Answer: Discrepancies often arise from improper modeling of hydrogen bonding or anisotropic displacement. Use SHELXL for refinement (adjusting occupancy and thermal parameters) and PLATON for validation (checking for missed symmetry or twinning) . For example, if DFT calculations predict a planar amide group but X-ray data show distortion, re-examine hydrogen bonding (e.g., N–H⋯O interactions) that may enforce non-planarity .
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?
- Methodological Answer: Graph-set analysis (e.g., R(38) motifs) reveals how N–H⋯O and C–H⋯O interactions stabilize the lattice. In related structures, chains of hydrogen bonds along the b-axis create 2D sheets, while π-π stacking between phenyl groups contributes to 3D stability . Use ORTEP-3 to visualize anisotropic displacement ellipsoids and validate intermolecular contacts .
Q. How can high displacement parameters in crystallographic studies of this compound be addressed during refinement?
- Methodological Answer: High displacement may indicate disorder or thermal motion. In SHELXL , apply:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
